molecular formula C9H12O B1198777 1-Phenyl-1-propanol CAS No. 93-54-9

1-Phenyl-1-propanol

Cat. No.: B1198777
CAS No.: 93-54-9
M. Wt: 136.19 g/mol
InChI Key: DYUQAZSOFZSPHD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Phenyl-1-propanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to form inclusion complexes with cyclic decapeptides, which have been studied using density functional theory methods . These interactions suggest that this compound can influence the activity of enzymes and proteins by altering their conformation and stability. Additionally, this compound has been shown to interact with glycosphingolipid biosynthesis inhibitors, enhancing the effects of compounds like curcumin in inducing apoptosis in melanoma cells .

Cellular Effects

This compound affects various types of cells and cellular processes. In melanoma cells, it has been observed to enhance curcumin-induced apoptosis by increasing ceramide accumulation and activating c-Jun N-terminal kinase (JNK) pathways . This compound also inhibits the pro-survival PI3K/AKT signaling pathway, leading to increased cell death. These effects highlight the potential of this compound in modulating cell signaling pathways and influencing gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It forms hydrogen bonds with biomolecules, which can alter their structure and function . The compound’s ability to form inclusion complexes with cyclic decapeptides suggests that it can modulate enzyme activity by stabilizing or destabilizing specific conformations . Additionally, this compound’s interactions with glycosphingolipid biosynthesis inhibitors indicate that it can influence lipid metabolism and cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard conditions, with a boiling point of 219°C and a melting point of 4.35°C . Its stability can be influenced by factors such as temperature, pressure, and the presence of co-solvents . Long-term studies have indicated that this compound can maintain its effects on cellular function over extended periods, although degradation products may accumulate over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance the effects of other therapeutic agents, such as curcumin, in inducing apoptosis in cancer cells . At higher doses, this compound may exhibit toxic or adverse effects, including irritation of the skin and eyes and potential harm if ingested . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and glycosphingolipid biosynthesis . The compound interacts with enzymes such as glycosyltransferases, which play a role in the synthesis of glycosphingolipids. These interactions can influence metabolic flux and the levels of various metabolites within cells . Additionally, this compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s relatively high water solubility (5677 mg/L at 25°C) facilitates its distribution in aqueous environments . Additionally, its interactions with lipid membranes and transport proteins can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its effects on enzyme activity and cellular function . These localization patterns are crucial for understanding the compound’s role in various biochemical processes and its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Phenylpropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various amines for the formation of amine derivatives.

Major Products:

    Phenylpropanoic acid: (oxidation product)

    Phenylpropanolamine: (reduction and substitution product)

Comparison with Similar Compounds

Phenylpropanol can be compared with other similar compounds such as:

Uniqueness: Phenylpropanol is unique due to its specific applications in both the fragrance industry and pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

1-phenylpropan-1-ol
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InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQAZSOFZSPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2044474
Record name 1-Phenyl-1-propanol
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Molecular Weight

136.19 g/mol
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Physical Description

Oily liquid with a mild ester-like odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a sweet floral balsamic odour
Record name 1-Phenyl-1-propanol
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Boiling Point

103.00 °C. @ 14.00 mm Hg
Record name 1-Phenyl-1-propanol
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Solubility

0.6 g/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 1-Phenyl-1-propanol
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Density

0.993-1.000
Record name 1-Phenyl-1-propanol
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CAS No.

93-54-9
Record name 1-Phenyl-1-propanol
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Record name Phenylpropanol [JAN]
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Record name 1-phenylpropan-1-ol
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Record name 1-Phenyl-1-propanol
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Synthesis routes and methods I

Procedure details

The synthesis of the title compound (26F) was accomplished in a four-step, three-pot reaction sequence. Commercially available 3-methyl-p-anisaldehyde was reacted with ethylmagnesium bromide to provide its phenylpropanol derivative. This alcohol was then oxidized to the corresponding ketone in the usual manner with PCC. This ketone was subsequently reacted with (R)-naphthyl-1-ethylamine in the presence of Ti(i-PrO)4 to provide the imine. This imine was reduced in high diastereoselective yield by catalytic hydrogenation in the presence of Raney-nickel.
[Compound]
Name
title compound ( 26F )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(+)-Me-IAN amine (19.0 mg, 66.8 μmol) was dissolved in toluene (0.85 mL) in a 10 mL flask. Et2Zn (1.22 mL, 1.1 M in toluene, 1.34 mmol) was added in one portion via syringe. Immediately, a clear red-orange solution formed. After stirring for 30 min., benzaldehyde (0.068 mL, 0.669 mmol) was added. This addition immediately lightened the solution to a pale orange-yellow. After 19 h, the solution returned to its red-orange color. Water was added and the mixture was extracted three times with CH2Cl2. The combined organic phases were dried over MgSO4, filtered, and concentrated iii vacuo. Purification of the crude product via flash column chromatography on silica gel gave 1-hydroxy-1-phenylpropane as a light yellow liquid (28.6 mg, 31.4%). HPLC analysis of the product (OD column, 1.0 mL/min, 2% iPrOH in hexanes) gave 85.2% ee (retention time of major peak=13.7 min, retention time of minor peak=16.3 min) and a decrease in the ee of (+)-Me-IAN amine (from 99% to 93.2% ee).
[Compound]
Name
(+)-Me
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
solvent
Reaction Step One
Name
Quantity
1.22 mL
Type
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0.068 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Phenyl-1-propanol?

A1: this compound has a molecular formula of C9H12O and a molecular weight of 136.19 g/mol.

Q2: What spectroscopic techniques have been employed to characterize this compound?

A2: Various spectroscopic techniques, including 1H NMR, 13C NMR, infrared (IR) spectroscopy, and mass spectrometry have been used to confirm the structure of this compound. [, ]

Q3: Why is the chirality of this compound significant in biological systems?

A3: this compound possesses a chiral center, resulting in two enantiomers: (R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol. These enantiomers can exhibit different interactions with chiral biological targets, such as enzymes and receptors, leading to distinct biological activities. [, ]

Q4: How has the chiral recognition ability of this compound been explored?

A4: Studies have investigated the use of (R)-(+)-1-Phenyl-1-propanol as a chiral selector in supersonic molecular beam experiments coupled with resonance-enhanced multiphoton ionization (REMPI) techniques. This approach provides valuable insights into the enantioselective interactions between chiral molecules like diols and esters in the gas phase. [, ]

Q5: Are there any specific examples of how the enantiomers of this compound interact differently with enzymes?

A5: Research on aryl sulfotransferase IV, an enzyme involved in detoxification processes, reveals distinct enantioselectivity towards this compound. While both enantiomers act as substrates, the enzyme exhibits a higher catalytic efficiency (kcat/Km) for the (S)-(-)-enantiomer. Furthermore, certain chiral benzylic alcohols, like (+)-(S)-1,2,3,4-tetrahydro-1-naphthol, act as competitive inhibitors of the enzyme, highlighting the significance of stereochemistry in enzyme-substrate interactions. [, ]

Q6: Can you provide examples of this compound's use in chiral separation?

A6: this compound enantiomers have been separated using various techniques:

  • Chiral stationary phases: Capillary electrochromatography (CEC) employing calix[4]arene-capped β-cyclodextrin-bonded silica particles successfully separated the enantiomers. []
  • Cellulose tribenzoate: This chiral stationary phase, coupled with competitive frontal analysis and different isotherm models, effectively separated the enantiomers. []
  • Chiral metal-organic materials (CMOMs): A porous homochiral CMOM based on mandelate and 4,4'-bipyridine ligands demonstrated significant enantioselective separation of this compound racemic mixtures, achieving enantiomeric excess (ee) values of up to 60%. []

Q7: How is this compound used in the context of thermally regenerative fuel cells (TRFCs)?

A7: this compound is proposed as a potential hydrogen carrier in TRFCs, specifically for applications in long-haul trucks. Waste heat from the engine or exhaust would drive the endothermic dehydrogenation of this compound to propiophenone, producing hydrogen gas. This hydrogen would then fuel the fuel cell, while propiophenone acts as an oxidant at the cathode. The electrochemical reduction of propiophenone back to this compound completes the cycle. []

Q8: What catalysts are effective for the dehydrogenation and re-hydrogenation reactions involving this compound and propiophenone?

A8: Studies have shown that Pd/SiO2 catalysts exhibit high selectivity (99.65%) for the dehydrogenation of this compound at 200 °C. For the reverse reaction (hydrogenation of propiophenone), palladium catalysts offer high selectivity, while platinum immobilized on Vulcan XC-72 carbon support shows the fastest rates. []

Q9: What other catalytic applications utilize this compound?

A9: this compound is an important intermediate in the synthesis of various organic compounds. For example, the oxidative cracking of this compound over ZrO2–Al2O3–FeOx catalyst predominantly yields 1-phenyl-1-propene via dehydration. This reaction is relevant for converting biomass-derived aromatic compounds into valuable chemicals. []

Q10: How has computational chemistry contributed to understanding the properties and behavior of this compound?

A10: Computational methods like molecular dynamics (MD) simulations and density functional theory (DFT) calculations have been valuable in several aspects:

  • Conformational analysis: These methods help determine the most stable conformations of this compound and its complexes with other molecules, providing insights into their preferred geometries and interactions. [, , ]
  • Spectroscopic data interpretation: Computational calculations can assist in assigning and understanding experimental spectroscopic data, such as IR and NMR spectra. []
  • Mechanistic studies: Computational tools aid in investigating the reaction mechanisms of this compound in various chemical transformations, including dehydrogenation and hydrogenation reactions. []

Q11: Can you describe a method for synthesizing (S)-1-Phenyl-1-propanol?

A11: (S)-1-Phenyl-1-propanol can be synthesized through the catalytic enantioselective addition of diethylzinc to benzaldehyde in the presence of a chiral catalyst, such as (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]. This reaction yields (S)-1-Phenyl-1-propanol with high enantioselectivity. []

Q12: How can this compound be used as a starting material in organic synthesis?

A12: this compound serves as a versatile building block in organic synthesis. For example, it can be converted to 2-(N-Benzyl-N-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate through a multi-step synthesis involving mesitylenesulfonylation, benzylation, and esterification. []

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